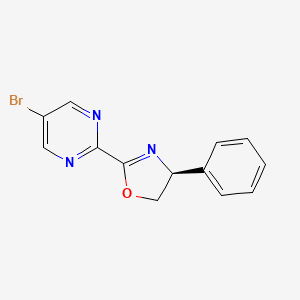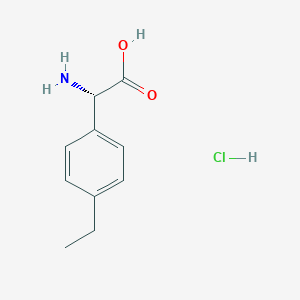
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that features a thietane ring, a triazole ring, and a carbonitrile group. Thietanes are four-membered sulfur-containing heterocycles, while triazoles are five-membered rings containing three nitrogen atoms. The combination of these structural motifs makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The triazole ring can be introduced via cyclization reactions involving hydrazine derivatives and nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors for the thioetherification step and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe for studying sulfur-containing biomolecules.
Medicine: Potential use in drug discovery due to its unique structural features.
Industry: As a building block for the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile would depend on its specific application. In biological systems, it could interact with enzymes or receptors through its triazole and thietane rings, potentially inhibiting or modulating their activity. The carbonitrile group could also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thietane-containing compounds: Such as thietanose nucleosides and thiathromboxane A2.
Triazole-containing compounds: Such as 1,2,4-triazole derivatives used in antifungal agents.
Carbonitrile-containing compounds: Such as nitrile-containing pharmaceuticals.
Uniqueness
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the combination of its structural motifs, which can confer distinct chemical reactivity and biological activity. The presence of both a thietane and a triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H11N5S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
1-[2-(thietan-3-ylamino)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C8H11N5S/c9-3-8-11-6-13(12-8)2-1-10-7-4-14-5-7/h6-7,10H,1-2,4-5H2 |
InChIキー |
JJJPFGWWRQPFHC-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)NCCN2C=NC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)
![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)




![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)

![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)



